

A Comparative Analysis of the ^1H NMR Spectrum of 2,4-Difluoropyridine

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Compound of Interest

Compound Name: 2,4-Difluoropyridine

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For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among fluorinated heterocycles, which are of significant interest in medicinal chemistry, **2,4-difluoropyridine** presents a unique and informative ^1H NMR spectrum. This guide provides a detailed analysis of its spectrum, a comparison with related fluoropyridine isomers, and the experimental protocols necessary for obtaining high-quality data.

^1H NMR Spectral Data: A Comparative Overview

The introduction of fluorine atoms into a pyridine ring significantly influences the chemical shifts (δ) and coupling constants (J) of the remaining protons. The electronegativity of fluorine generally leads to a downfield shift of adjacent protons. Furthermore, the spin-active ^{19}F nucleus ($I = 1/2$) couples with protons, leading to additional signal splitting, which provides valuable structural information.

The table below summarizes the ^1H NMR spectral data for **2,4-difluoropyridine** and compares it with other selected fluoropyridine isomers, all recorded in deuterated chloroform (CDCl_3). This comparison highlights the distinct spectral features arising from the specific substitution patterns.

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
2,4-Difluoropyridine	H-3	~6.86	ddd	$^3J(H3-F4) \approx 10.2$, $^4J(H3-H5) \approx 2.5$, $^4J(H3-F2) \approx 2.0$
H-5	~7.23	ddd		$^3J(H5-H6) \approx 9.5$, $^4J(H5-F4) \approx 8.5$, $^4J(H5-H3) \approx 2.5$
H-6	~8.15	d		$^3J(H6-H5) \approx 9.5$
2-Fluoropyridine	H-3	~6.93	ddd	$^3J(H3-H4) \approx 8.2$, $^3J(H3-F2) \approx 8.2$, $^4J(H3-H5) \approx 1.0$
H-4	~7.78	dddd		$^3J(H4-H3) \approx 8.2$, $^3J(H4-H5) \approx 7.2$, $^5J(H4-H6) \approx 2.1$, $^5J(H4-F2) \approx 0$
H-5	~7.18	ddd		$^3J(H5-H4) \approx 7.2$, $^3J(H5-H6) \approx 4.9$, $^4J(H5-F2) \approx 2.5$
H-6	~8.23	dm		$^3J(H6-H5) \approx 4.9$, $^4J(H6-F2) \approx 0.8$
3-Fluoropyridine	H-2	~8.45	d	$^3J(H2-F3) \approx 2.0$
H-4	~7.40	ddd		$^3J(H4-H5) \approx 8.5$, $^3J(H4-F3) \approx 9.5$, $^4J(H4-H6) \approx 1.0$
H-5	~7.25	ddd		$^3J(H5-H4) \approx 8.5$, $^3J(H5-H6) \approx 4.8$, $^4J(H5-F3) \approx 4.8$
H-6	~8.40	d		$^3J(H6-H5) \approx 4.8$

2,6-Difluoropyridine	H-3, H-5	~6.80	dd	$^3J(H3-H4) \approx 8.1$, $^4J(H3-F2) \approx 6.8$
H-4		~7.85	t	$^3J(H4-H3,5) \approx 8.1$

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

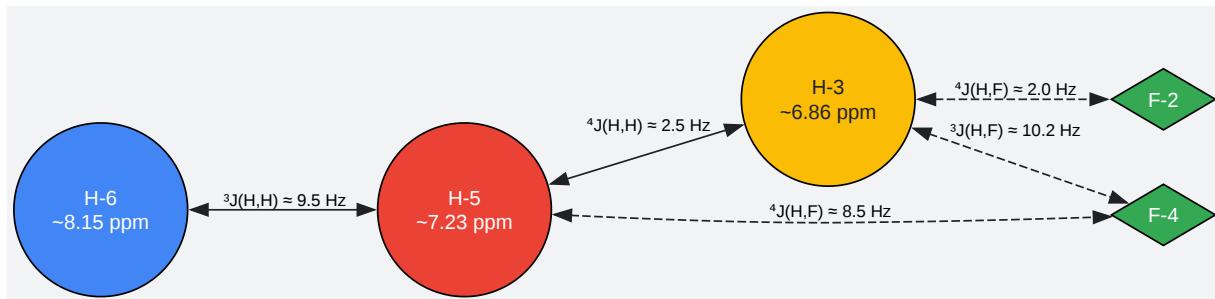
Analysis of 2,4-Difluoropyridine Spectrum

The 1H NMR spectrum of **2,4-difluoropyridine** is a classic example of a complex spin system.

- H-6: This proton, being adjacent to the nitrogen, is the most deshielded and appears furthest downfield (~8.15 ppm). It is split only by the adjacent H-5 proton, resulting in a doublet with a coupling constant of approximately 9.5 Hz.
- H-5: This proton (~7.23 ppm) is coupled to three different nuclei: H-6, the fluorine at position 4 (F-4), and H-3. This results in a complex doublet of doublets of doublets (ddd). The largest coupling is with the ortho proton H-6, followed by the coupling to the ortho fluorine F-4.
- H-3: This proton (~6.86 ppm) is situated between two fluorine atoms and appears as the most upfield signal. It is coupled to the fluorine at position 4 (F-4), the fluorine at position 2 (F-2), and the proton at position 5 (H-5), also resulting in a doublet of doublets of doublets.

Spin-Spin Coupling Pathway Diagram

The logical relationship of the spin-spin couplings for the protons in **2,4-difluoropyridine** can be visualized. The diagram below illustrates which nuclei are coupled, with the type and magnitude of the coupling constant indicated.



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